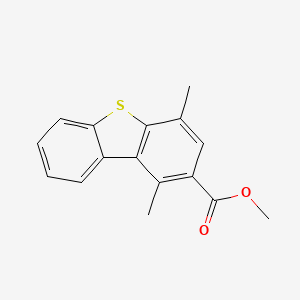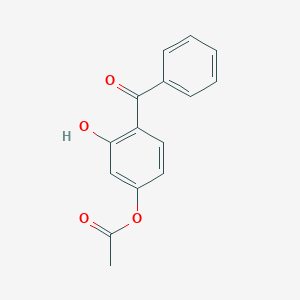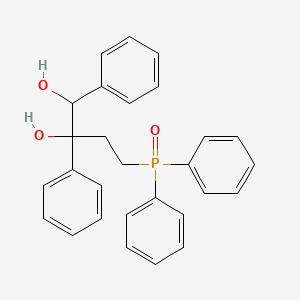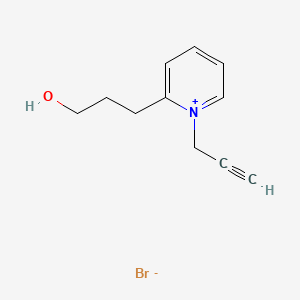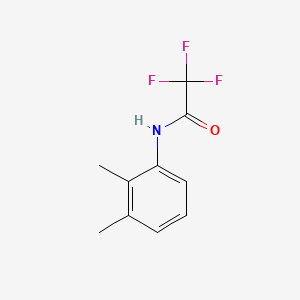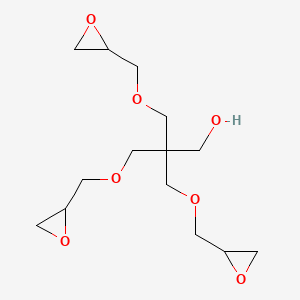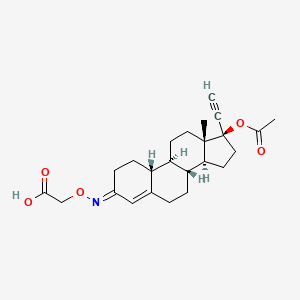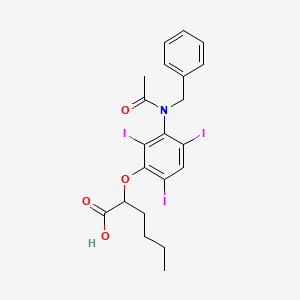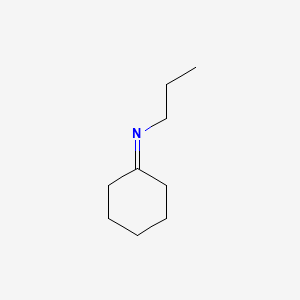
1-Propanamine, N-cyclohexylidene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanamine, N-cyclohexylidene- is an organic compound that belongs to the class of amines It is characterized by the presence of a propanamine group attached to a cyclohexylidene moiety
Méthodes De Préparation
The synthesis of 1-Propanamine, N-cyclohexylidene- can be achieved through several methods. One common approach involves the reaction of 1-propanamine with cyclohexanone under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Propanamine, N-cyclohexylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanamine, N-cyclohexylidene- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It may be explored for its potential therapeutic properties.
Industry: This compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Propanamine, N-cyclohexylidene- involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Propanamine, N-cyclohexylidene- can be compared with other similar compounds such as:
1-Propanamine: A simpler amine with a propanamine group.
Cyclohexylamine: An amine with a cyclohexyl group.
N-Cyclohexylidene-1-propanamine: A closely related compound with similar structural features. The uniqueness of 1-Propanamine, N-cyclohexylidene- lies in its combined structural elements, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
22668-89-9 |
|---|---|
Formule moléculaire |
C9H17N |
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
N-propylcyclohexanimine |
InChI |
InChI=1S/C9H17N/c1-2-8-10-9-6-4-3-5-7-9/h2-8H2,1H3 |
Clé InChI |
SIJQHZADOOBQMG-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
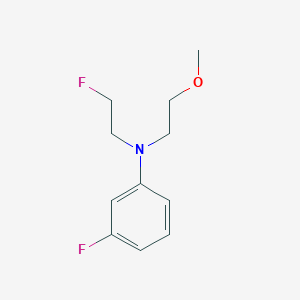
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)

